molecular formula C28H26N4O4 B2377608 6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-82-4

6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2377608
CAS RN: 868147-82-4
M. Wt: 482.54
InChI Key: NJFCJSPWDJUSOJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core structure, which is a fused ring system found in various natural products and pharmaceuticals. The molecule also contains ethoxy and methoxy functional groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and the introduction of the ethoxy and methoxy groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex fused ring system. The presence of ethoxy and methoxy groups could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The ethoxy and methoxy groups could potentially undergo reactions such as deprotonation, substitution, or elimination under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and the nature of the fused ring system .

Scientific Research Applications

Structural Characterization and Antimicrobial Activities

Research has been conducted on the synthesis and structural characterization of chromene molecules, including derivatives similar to the specified compound, to explore their antimicrobial activity. These studies have found that certain chromene derivatives exhibit promising antibacterial activities against a range of microorganisms. The structural characterization of these compounds was confirmed using various spectroscopic methods, including IR, 1H- and 13C-NMR, and MS spectroscopy, demonstrating their potential as antimicrobial agents (Okasha et al., 2016).

Synthesis and Antimicrobial Activities of Novel Derivatives

Another area of research involves the synthesis of novel chromeno and triazolopyrimidine derivatives to assess their antimicrobial properties. These compounds, including various substituted 12H-chromeno derivatives, were evaluated for their antimicrobial activities. The synthesis of these derivatives aims to develop new antimicrobial agents by exploring the structure-activity relationship of these compounds, highlighting their significance in the search for new treatments against microbial infections (El-Agrody et al., 2011).

Antitumor Activities and Structure-Activity Relationships

The synthesis and evaluation of benzo[h]chromene derivatives for their antitumor activities have also been explored. These studies aim to understand the effect of various substitutions on the chromene core and their impact on antitumor activity. Some derivatives have shown inhibitory effects on tumor cell growth, indicating their potential as anticancer agents. The structure-activity relationships derived from these studies provide insights into the design of more effective antitumor compounds (Okasha et al., 2017).

Mechanism of Action

Without specific studies or data, it’s challenging to predict the exact mechanism of action of this compound. It would likely depend on the specific biological target and the compound’s ability to interact with that target .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its potential biological activity, and assessing its safety and toxicity .

properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-11-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-4-35-22-14-13-17(15-23(22)34-3)27-24-25(18-9-5-8-12-21(18)36-27)31-28-29-16-30-32(28)26(24)19-10-6-7-11-20(19)33-2/h5-16,26-27H,4H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFCJSPWDJUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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